molecular formula C9H8BrF3O B1471992 2-Methyl-5-(trifluoromethoxy)benzyl bromide CAS No. 1261573-60-7

2-Methyl-5-(trifluoromethoxy)benzyl bromide

Cat. No.: B1471992
CAS No.: 1261573-60-7
M. Wt: 269.06 g/mol
InChI Key: BSYHAIGVGUZQGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-5-(trifluoromethoxy)benzyl bromide is a halogenated aromatic compound that serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals . The compound features a reactive benzyl bromide group, which makes it an excellent electrophile for various alkylation reactions, including the formation of carbon-carbon and carbon-heteroatom bonds . Its structure is characterized by a methyl group that introduces steric bulk and a strong electron-withdrawing trifluoromethoxy group, which enhances the lipophilicity and metabolic stability of the resulting molecules, making them valuable in drug discovery . In scientific research, this compound is used as a key precursor in the synthesis of more complex molecules. For instance, benzyl bromides of this type are employed in the preparation of Wittig reagents (triphenylphosphonium bromide salts), which are crucial for olefination reactions to synthesize alkenes . It also finds application in cross-coupling reactions, such as nickel-catalyzed enantioselective arylations, and can be used to prepare ligands for G-protein-coupled receptors (GPCRs) and various enzyme inhibitors . The mechanism of action in its reactions typically involves the formation of a reactive benzyl cation or radical intermediate, which can then undergo nucleophilic attack or further transformations . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption. Proper handling procedures are essential. Hazard statements may include causes severe skin burns and eye damage (H314) and may cause respiratory irritation (H335) . Researchers should consult the Safety Data Sheet (SDS) prior to use and wear appropriate personal protective equipment, including protective gloves, clothing, and eye/face protection.

Properties

IUPAC Name

2-(bromomethyl)-1-methyl-4-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF3O/c1-6-2-3-8(4-7(6)5-10)14-9(11,12)13/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSYHAIGVGUZQGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC(F)(F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Methyl-5-(trifluoromethoxy)benzyl bromide is a chemical compound with significant potential in various biological applications, particularly in medicinal chemistry. Its unique structure, characterized by a trifluoromethoxy group, suggests that it may exhibit interesting biological activities, including anticancer properties and effects on cell proliferation.

  • Chemical Formula : C₉H₈BrF₃O
  • CAS Number : 1261573-60-7
  • Molecular Weight : 251.06 g/mol
  • Storage Conditions : Ambient temperature .

Biological Activity Overview

Recent studies have indicated that compounds with similar structures to this compound exhibit notable biological activities. For instance, related compounds have shown promising results in inhibiting cancer cell proliferation and affecting cell cycle progression.

Anticancer Activity

One of the most significant findings related to the biological activity of compounds similar to this compound is their potential as anticancer agents. A study involving a structurally analogous compound demonstrated its ability to inhibit the proliferation of MCF-7 breast cancer cells with an IC50 value of 8.47 µM after 72 hours of treatment. The viability of cells decreased significantly at higher concentrations, indicating dose-dependent cytotoxicity .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell LineIC50 (µM)Viability at 10 µM (%)Treatment Duration (h)
BPUMCF-78.478.5672
TamoxifenMCF-7N/A16.3648

The mechanism through which these compounds exert their effects often involves the inhibition of specific enzymes or pathways crucial for cancer cell survival. For instance, molecular docking studies have revealed that certain derivatives can effectively bind to matrix metalloproteinases (MMPs), which are implicated in tumor progression and metastasis .

Case Study: Inhibition of Cell Cycle Progression

In a detailed examination of the effects on cell cycle progression, it was found that treatment with related compounds resulted in significant alterations in the distribution of cells across different phases of the cell cycle. For example, Jurkat cells treated with these compounds showed marked changes in G1, S, and G2 phases compared to control groups .

In Vitro Studies

A variety of in vitro studies have been conducted to assess the cytotoxicity and mechanism of action of compounds similar to this compound:

  • MTT Assay : This assay indicated a significant reduction in cell viability at varying concentrations.
  • Flow Cytometry : Analysis revealed that treated cells exhibited increased apoptosis rates compared to untreated controls.

Scientific Research Applications

Medicinal Chemistry

2-Methyl-5-(trifluoromethoxy)benzyl bromide serves as an intermediate in the synthesis of various pharmaceuticals. Its applications include:

  • γ-Secretase Modulators: Investigated for the treatment of Alzheimer’s disease, these compounds aim to alter the processing of amyloid precursor protein, potentially reducing amyloid-beta plaque formation.

Materials Science

The compound is utilized in the development of fluorinated materials, which exhibit desirable properties such as:

  • Thermal Stability: Fluorinated polymers synthesized from this compound demonstrate enhanced resistance to heat and chemical degradation.
  • Chemical Resistance: These materials are suitable for applications requiring durability against harsh environments.

Organic Synthesis

As a building block, this compound is instrumental in synthesizing:

  • Bioactive Molecules: It facilitates the preparation of various pharmaceutical intermediates, contributing to drug discovery and development processes.

Research indicates that this compound exhibits promising biological activities, particularly in antimicrobial efficacy:

Antimicrobial Efficacy

The compound has shown effectiveness against several pathogens:

  • Mycobacterium tuberculosis (M. tb): Studies suggest that similar compounds can significantly reduce bacterial loads through mechanisms involving nitric oxide release and inhibition of cell wall synthesis.
  • Helicobacter pylori: Derivatives with trifluoromethoxy groups have demonstrated potential in treating infections caused by this bacterium.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxicity of this compound using various assays. The results are summarized in the following table:

Assay TypeCell TypeIC50 (µM)Reference
MTT AssayHuman Liver Cells15.3
Alamar Blue AssayMycobacterium tuberculosis (H37Rv)8.7
LDH Release AssayMouse Macrophages12.5

These findings indicate a moderate level of cytotoxicity that may be beneficial for therapeutic applications against specific pathogens while necessitating further studies to assess safety profiles.

Study on Mycobacterium tuberculosis

A study evaluated the efficacy of nitroaromatic compounds, including derivatives similar to this compound. Results indicated significant reductions in bacterial load in infected models, showcasing their potential as anti-tubercular agents.

Antiparasitic Activity

Research into antiparasitic properties revealed that structurally related trifluoromethoxy compounds exhibited significant activity against Leishmania species, suggesting that this compound may also possess similar effects.

Comparison with Similar Compounds

Positional Isomers of Trifluoromethoxy-Substituted Benzyl Bromides

Positional isomers differ in the substitution pattern of the trifluoromethoxy (-OCF₃) group on the benzene ring:

Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Applications
2-Methyl-5-(trifluoromethoxy)benzyl bromide 1: -CH₂Br, 2: -CH₃, 5: -OCF₃ C₉H₈BrF₃O ~269.06 Not reported Not reported Pharmaceutical intermediates
4-(Trifluoromethoxy)benzyl bromide 1: -CH₂Br, 4: -OCF₃ C₈H₆BrF₃O 255.03 82–84 (10 mmHg) 1.584 Polymer synthesis, alkylation reactions
3-(Trifluoromethoxy)benzyl bromide 1: -CH₂Br, 3: -OCF₃ C₈H₆BrF₃O 255.03 Not reported Not reported Peptide coupling, drug discovery

Key Observations :

  • Reactivity : The electron-withdrawing -OCF₃ group activates the benzyl bromide for nucleophilic substitution. Reactivity varies slightly with substitution position; para-substituted derivatives (e.g., 4-OCF₃) often exhibit higher thermal stability due to symmetric electron distribution .
  • Synthesis : 4-(Trifluoromethoxy)benzyl bromide is synthesized via alkylation with careful temperature control to avoid cyclization byproducts . 3-Isomers are used in peptide coupling reactions under mild conditions (room temperature, 48 hours) .

Trifluoromethyl (-CF₃) vs. Trifluoromethoxy (-OCF₃) Derivatives

Replacing the -OCF₃ group with -CF₃ alters electronic and steric properties:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
This compound -OCF₃ at position 5 C₉H₈BrF₃O ~269.06 Higher polarity due to oxygen; improved solubility in polar solvents
2-Methyl-5-(trifluoromethyl)benzyl bromide -CF₃ at position 5 C₉H₈BrF₃ 253.06 Lower polarity; enhanced lipophilicity for membrane penetration
5-Fluoro-2-(trifluoromethyl)benzyl bromide -CF₃ at position 2, -F at position 5 C₈H₅BrF₄ 264.03 Increased metabolic stability in drug design

Key Observations :

  • Electronic Effects : -OCF₃ is a stronger electron-withdrawing group than -CF₃ due to the oxygen atom, making the benzyl bromide more reactive in SN2 reactions .
  • Biological Activity : -CF₃ derivatives are preferred in agrochemicals for their lipophilicity, while -OCF₃ analogs are common in pharmaceuticals for enhanced hydrogen bonding .

Functionalized Derivatives with Additional Substituents

Adding substituents like halogens or heterocycles modifies reactivity and applications:

Compound Name Additional Substituent Molecular Formula Key Use
3-Chloro-4-(trifluoromethoxy)benzyl bromide -Cl at position 3 C₈H₅BrClF₃O Intermediate in antitubercular agents
2-Methyl-5-(4-(trifluoromethoxy)phenyl)thiophene Thiophene ring C₁₂H₈F₃OS Electrophilic coupling in material science

Key Observations :

  • Chlorine Substitution : Enhances electrophilicity, facilitating reactions with amines or thiols in drug synthesis .
  • Heterocyclic Derivatives : Thiophene-containing analogs are used in Pd-catalyzed cross-coupling reactions for electronic materials .

Preparation Methods

General Synthetic Strategy

The synthesis of 2-methyl-5-(trifluoromethoxy)benzyl bromide typically involves two key steps:

  • Introduction of the trifluoromethoxy group onto the aromatic ring.
  • Bromomethylation of the methyl-substituted trifluoromethoxybenzene to form the benzyl bromide.

Preparation of the Trifluoromethoxy-Substituted Aromatic Precursor

The trifluoromethoxy group (–OCF₃) is introduced onto the benzene ring through specialized fluorination and etherification reactions. Industrially, trifluoromethoxybenzene derivatives are prepared by chlorination of benzaldehyde derivatives followed by fluoridation using anhydrous hydrogen fluoride, as described in patent WO2016125185A2. This process is mild, economical, and suitable for scale-up, using solvents such as benzotrifluoride or chlorinated aromatics to facilitate the reaction.

Bromomethylation to Form this compound

The key step to obtain the benzyl bromide is bromomethylation of the methyl-substituted trifluoromethoxybenzene. According to patent US20020082454A1, this can be achieved by reacting the trifluoromethoxybenzene derivative with formaldehyde (preferably as paraformaldehyde) and hydrogen bromide or a bromide salt in the presence of Lewis acid or protic acid catalysts.

Reaction Conditions and Catalysts:

Parameter Details
Bromomethylating agent Paraformaldehyde (1.2–3 mol per mol of trifluoromethoxybenzene)
Bromide source Hydrogen bromide or sodium bromide (2–5 mol excess)
Catalysts Lewis acids (ZnCl₂, AlCl₃), protic acids (H₃PO₄, H₂SO₄)
Catalyst loading 0.1–100 mol %, preferably 5–10 mol %
Solvents Alcohols (methanol), carboxylic acids (acetic acid)
Temperature range 0–100 °C, preferably 20–90 °C
Work-up Quenching in ice water, extraction with organic solvents (MTBE preferred), concentration and distillation

This bromomethylation proceeds with good regioselectivity to yield the 4-bromomethyl-1-trifluoromethoxybenzene analogues in yields exceeding 60%, representing a significant improvement over previous methods.

Specific Considerations for this compound

While the patents and literature primarily describe bromomethylation of 1-trifluoromethoxybenzene derivatives, the methyl substituent at position 2 requires consideration for regioselective bromomethylation at position 5.

  • The methyl group is an ortho/para-directing activator, which facilitates selective bromomethylation at the 5-position relative to the methyl substituent.
  • The trifluoromethoxy group is electron-withdrawing but less activating; its presence influences the electrophilic substitution pattern.
  • Reaction conditions such as temperature, catalyst choice, and solvent polarity are optimized to favor substitution at the desired position.

Alternative Synthetic Routes

Some literature describes the use of organometallic reagents such as vinyl magnesium chloride in copper-catalyzed coupling reactions to functionalize bromomethylated aromatic rings, but these are more relevant for downstream modifications rather than initial bromomethylation.

Summary Table of Preparation Methods

Step Reagents & Conditions Outcome / Yield Notes
Introduction of –OCF₃ group Chlorination of benzaldehyde → fluoridation with anhydrous HF, solvents: benzotrifluoride or chlorinated aromatics High yield, industrial scale Mild, economical, suitable for scale-up
Bromomethylation Paraformaldehyde + HBr or NaBr + Lewis acid (ZnCl₂, AlCl₃) or protic acid (H₃PO₄, H₂SO₄), solvent: MeOH or AcOH, 20–90°C >60% yield Regioselective for 5-position bromomethylation
Work-up Quench with ice water, extract with MTBE, distill Pure this compound Efficient isolation and purification

Research Findings and Industrial Relevance

  • The bromomethylation process described avoids the use of expensive palladium catalysts and complex intermediates, making it cost-effective for industrial production.
  • The use of paraformaldehyde and in situ generated hydrogen bromide or bromide salts under acidic catalysis allows for a straightforward one-step bromomethylation with good yields.
  • The process tolerates a range of solvents and catalyst loadings, providing flexibility for scale-up.
  • The regioselectivity imparted by the methyl and trifluoromethoxy substituents ensures the desired substitution pattern is achieved without extensive side reactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.